Barium nitrate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

10.3 g/100 g water at 25 °C

Slightly soluble in ethanol and acetone

Solubility in water as weight %: 4.72%, 0 °C; 9.27%, 25 °C; 12.35%, 40 °C; 16.9%, 60 °C; 21.4%, 80 °C; 25.6%, 100 °C; 32.0%, 135 °C

Solubility in water, g/100ml at 20 °C: 8.7 (moderate)

9%

Synonyms

Canonical SMILES

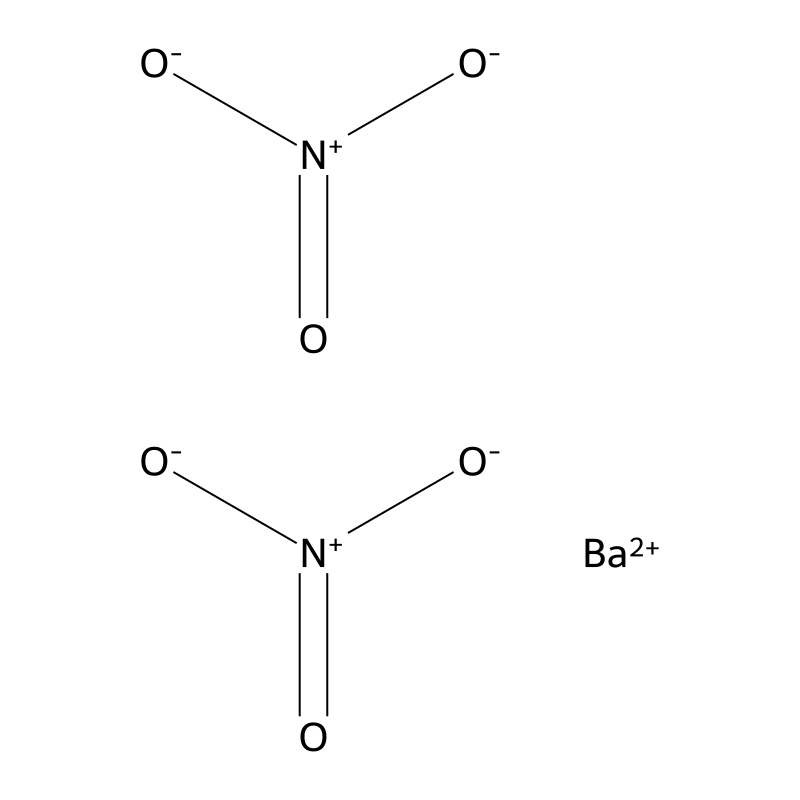

Barium nitrate is an inorganic compound with the chemical formula Ba(NO₃)₂. It is a colorless, odorless, and hygroscopic solid that is highly soluble in water. This compound is characterized by its ability to burn with a green flame, making it a popular choice in pyrotechnics. Barium nitrate serves as an oxidizer in various

Barium nitrate is a toxic compound and should be handled with appropriate precautions.

- Toxicity: Ingestion of barium nitrate can cause severe gastrointestinal distress, muscle weakness, paralysis, and cardiac arrhythmias.

- Oxidation hazard: Barium nitrate is a strong oxidizer and can intensify fires. It should not be stored near flammable materials [].

- Reactivity: While not flammable itself, barium nitrate can decompose upon heating, releasing toxic gases like nitrogen dioxide [].

Safety precautions:

Precursor for Barium Oxide Materials:

Barium nitrate serves as a vital precursor for synthesizing a range of barium oxide (BaO) materials. These materials boast numerous properties, including high electrical conductivity, excellent thermal stability, and superior chemical resistance .

Researchers employ barium nitrate in various methods to produce BaO materials, including:

- Solid-state reactions: Barium nitrate is heated with other compounds to form the desired BaO structure .

- Sol-gel processing: Barium nitrate is used as a starting material to prepare a precursor solution for creating BaO nanoparticles and other nanostructures .

The resulting BaO materials find applications in various fields, including:

- Solid-state electrolytes for fuel cells and batteries .

- High-temperature catalysts .

- Optoelectronic devices .

Synthesis of Functional Nanomaterials:

Beyond BaO production, barium nitrate finds utility in synthesizing a variety of functional nanomaterials. Its advantages include high solubility, allowing precise control over growth parameters, and the ability to decompose at relatively low temperatures .

Researchers utilize barium nitrate in various techniques for nanomaterial synthesis, including:

- Hydrothermal synthesis: This method involves heating a reaction mixture containing barium nitrate in a sealed vessel at high pressure and temperature to create specific nanostructures .

- Microwave-assisted synthesis: This technique utilizes microwave irradiation to rapidly generate nanomaterials with controlled size and morphology, with barium nitrate serving as a precursor .

The resulting functional nanomaterials exhibit diverse properties and applications, including:

- Luminescent nanoparticles for bioimaging and sensing .

- Magnetic nanoparticles for drug delivery and magnetic resonance imaging (MRI) .

- Catalytic nanoparticles for various chemical reactions .

Research in Crystal Growth:

Barium nitrate is employed in crystal growth studies due to its ability to form high-quality crystals with well-defined morphologies . Researchers utilize various techniques involving barium nitrate, including:

- Solution growth: This method involves dissolving barium nitrate in a suitable solvent and allowing controlled evaporation to induce crystal formation .

- Hydrothermal growth: Similar to the synthesis of nanomaterials, hydrothermal growth involves using high pressure and temperature conditions to promote crystal growth from a barium nitrate solution .

The research on crystal growth using barium nitrate contributes to the development of:

- Decomposition: Upon heating, barium nitrate decomposes into barium oxide, nitrogen dioxide, and oxygen:This reaction occurs at temperatures above 592 °C .

- Reaction with Sulfuric Acid: Barium nitrate reacts with sulfuric acid to produce insoluble barium sulfate and nitric acid:Barium sulfate precipitates out of solution as a white solid .

- Oxidation Reactions: As a strong oxidizing agent, barium nitrate can react with metals such as magnesium or aluminum, promoting oxidation and forming metal oxides while releasing nitrogen dioxide gas .

Barium nitrate exhibits toxicological effects primarily due to the barium ion. Ingesting or inhaling this compound can lead to severe health issues, including respiratory irritation and gastrointestinal disturbances. Symptoms of barium poisoning may include muscle weakness, irregular heartbeats, and hypertension. First aid for barium poisoning typically involves administering sulfate salts like Epsom salt to precipitate barium as the less toxic barium sulfate .

Barium nitrate can be synthesized through several methods:

- From Barium Carbonate: Dissolving barium carbonate in nitric acid results in the formation of barium nitrate:

- From Barium Hydroxide or Oxide: Reacting barium hydroxide or oxide with nitric acid also yields barium nitrate:

- From Barium Chloride: It can also be produced by reacting barium chloride with sodium nitrate or silver nitrate, followed by filtration and recrystallization .

Barium nitrate has various applications across different industries:

- Pyrotechnics: It is commonly used to produce green flames in fireworks and flares.

- Explosives: The compound serves as an oxidizer in military explosives and flash powders.

- Glass and Ceramics: Barium nitrate is employed in the production of certain glass types and ceramic glazes.

- Laboratory Uses: It is used in laboratories for producing oxygen gas through thermal decomposition .

Research on the interactions of barium nitrate focuses on its role as an oxidizing agent and its reactivity with various reducing agents. Studies have shown that it can enhance the combustibility of other materials when mixed, making it valuable in explosive formulations. Additionally, its interactions with biological systems have been examined concerning its toxicity and potential health impacts from exposure .

Barium nitrate shares similarities with several other compounds but has unique properties that distinguish it. Below is a comparison with similar compounds:

| Compound | Formula | Solubility | Oxidizing Agent | Unique Features |

|---|---|---|---|---|

| Barium Nitrate | Ba(NO₃)₂ | Highly soluble | Yes | Produces green flame |

| Barium Sulfate | BaSO₄ | Insoluble | No | Used as a radiocontrast agent |

| Strontium Nitrate | Sr(NO₃)₂ | Highly soluble | Yes | Produces red flame |

| Calcium Nitrate | Ca(NO₃)₂ | Highly soluble | Yes | Less toxic than barium compounds |

Barium nitrate's unique ability to produce a green flame distinguishes it from other nitrates, which may yield different colors upon combustion .

Physical Description

DryPowder; OtherSolid; PelletsLargeCrystals

COLOURLESS-TO-WHITE CRYSTALS OR CRYSTALLINE POWDER.

White, odorless solid.

Color/Form

Lustrous white crystals

Crystals or crystalline powde

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Boiling Point

Decomposes

Heavy Atom Count

Density

3.24 g/cu cm

3.24 g/cm³

3.24

Odor

Melting Point

590 °C

1094°F

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 5 of 367 companies. For more detailed information, please visit ECHA C&L website;

Of the 15 notification(s) provided by 362 of 367 companies with hazard statement code(s):;

H272 (61.88%): May intensify fire;

oxidizer [Danger Oxidizing liquids;

Oxidizing solids];

H301 (13.26%): Toxic if swallowed [Danger Acute toxicity, oral];

H302+H332 (10.5%): Harmful if swallowed or if inhaled [Warning Acute toxicity, oral;

acute toxicity, inhalation];

H302 (86.74%): Harmful if swallowed [Warning Acute toxicity, oral];

H319 (26.8%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

Low

Pictograms

Oxidizer;Acute Toxic;Irritant

Other CAS

Wikipedia

Use Classification

Methods of Manufacturing

Prepared by reaction of BaCO3 and nitric acid, filtration and evaporative crystallization, or by dissolving sodium nitrate in a saturated solution of barium chloride, with subsequent precipitation of barium nitrate

For Industrial production there are two main procedures. In the first, barium carbonate is suspended in recycled mother lye and reacted with nitric acid. If necessary, heavy metals are precipitated, and the solution is filtered hot. The nitrate is then crystallized, if necessary with vacuum evaporation. The second procedure consists of reacting a barium sulfide solution, directly or after the removal of barium hydroxide, with nitric acid. After carefully removing any sulfur formed and the heavy metals, the barium nitrate is crystallized at low temperatures. The preparation of Ba(NO3)2 by double conversion of barium chloride and sodium nitrate or calcium nitrate is described in the Eastern European patent literature.

General Manufacturing Information

Explosives manufacturing

Primary metal manufacturing

Nitric acid, barium salt (2:1): ACTIVE

Baratol, a mixture of barium nitrate and TNT, is used the low detonation velocity explosive in waveshaping devices such as plane-wave lenses. /Baratol/

Storage Conditions

Separated from combustible and reducing substances, powdered metals, and food and feedstuffs.

Storage temp: Ambient

Barium nitrate is packed and stored in 25kg polyethylene-lined multilayer paper bags.